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Compound of Interest

Compound Name: H-Pro-Phe-NH2 HCl

Cat. No.: B1494561

Get Quote

Executive Summary
H-Pro-Phe-NH2 HCl is a dipeptide amide salt frequently utilized as a model substrate in

mechanistic studies, a chiral organocatalyst precursor, and a pharmaceutical intermediate.[1]

While its hydrochloride salt form confers superior aqueous solubility compared to its zwitterionic

counterparts, it presents a specific stability challenge: Diketopiperazine (DKP) formation.

This guide details the physicochemical behavior of this dipeptide, establishing that while

solubility is rarely a bottleneck, stability is strictly pH- and temperature-dependent. Researchers

must maintain acidic environments (pH < 4.[1]0) during solution storage to inhibit the

spontaneous cyclization inherent to Pro-containing dipeptides.

Chemical Architecture & Properties[1][2]
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Property Specification

Sequence H-Pro-Phe-NH2[1] · HCl

Full Name L-Prolyl-L-phenylalaninamide hydrochloride

Molecular Formula C₁₄H₁₉N₃O₂[1] · HCl

Molecular Weight ~297.78 g/mol (Free base: ~261.32 g/mol )

Physical State White to off-white crystalline powder

Isoelectric Point (pI)
N/A (C-terminus is amidated; behaves as a

cationic surfactant)

Hygroscopicity
Moderate to High (Handling in desiccated

environment recommended)

Structural Significance
The presence of the Proline (Pro) residue at the N-terminus is the defining structural feature.

Proline’s secondary amine structure restricts conformational freedom, often inducing a cis

peptide bond configuration. This geometry brings the N-terminal nitrogen into proximity with the

C-terminal carbonyl, significantly lowering the energy barrier for cyclization (DKP formation)

compared to non-Pro peptides.[1]

Solubility Profile
Aqueous Solubility
The HCl salt form ensures that the N-terminal amine is protonated (

) and the counterion (

) provides a hydration shell.[1] Consequently, H-Pro-Phe-NH2 HCl is highly soluble in water
(>50 mg/mL).[1]

Mechanism: Solvation is driven by ion-dipole interactions between water molecules and the

ammonium cation.[1]
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pH Influence: Solubility remains high across acidic and neutral pH. However, raising the pH >

8.0 (approaching the pKa of the N-terminal Proline, ~10.6) generates the free base, which

may have reduced solubility and drastically reduced stability.

Organic Solvent Compatibility[1][4]
Methanol/Ethanol: Soluble.[1][2] Useful for stock solutions if water must be avoided to

prevent hydrolysis, though DKP formation can still occur in protic organic solvents.

DMSO/DMF: Soluble. Recommended for high-concentration stocks.[1]

Acetonitrile (ACN): Sparingly soluble.[1] Often requires water (e.g., 10-50%) to fully dissolve.

[1]

Non-polar (Hexane, DCM): Insoluble.[1]

Solubility Validation Protocol
Do not assume solubility; validate it for your specific batch using this stepwise approach.
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Figure 1: Stepwise solubility validation workflow to determine practical concentration limits.
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Stability & Degradation Mechanisms[6]
The primary stability risk for H-Pro-Phe-NH2 is not hydrolysis of the peptide bond, but rather

cyclization to form a Diketopiperazine (DKP), specifically cyclo(Pro-Phe).[1]

The DKP Pathway
In dipeptide amides, the N-terminal nitrogen can nucleophilically attack the C-terminal carbonyl

carbon. This releases ammonia (

) and forms a stable 6-membered lactam ring.[1]

Driving Force: The Proline residue favors a cis-peptide bond conformation (approx. 10-30%

population in solution), which spatially aligns the nucleophile (N-terminus) and electrophile

(C-terminus).[1]

Catalyst: Base. A deprotonated N-terminus (

) is a strong nucleophile.[1] A protonated N-terminus (

) cannot attack.[1]

Impact: This reaction is irreversible and results in the loss of the active linear peptide.
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Figure 2: Mechanism of Diketopiperazine (DKP) formation.[1][3] The reaction is accelerated by

basic pH and elevated temperature.

Stability Data Summary
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Condition Stability Prediction Recommendation

Solid State (-20°C) > 2 Years

Store desiccated.[1]

Hygroscopic salt attracts

moisture which can catalyze

degradation.[1]

Solution (pH 2-4) Days to Weeks

Stable. The amine is

protonated (

), preventing cyclization.

Solution (pH 7.4) Hours

Unstable. Neutral pH allows a

fraction of unprotonated amine

to initiate DKP formation.[1]

Solution (pH > 9) Minutes
Rapid Degradation. Immediate

cyclization likely.[1]

Handling & Storage Protocols
A. Stock Solution Preparation (Best Practice)
To maximize stability, avoid dissolving the peptide in neutral buffers (PBS) for long-term

storage.[1]

Solvent: Use 0.1% Acetic Acid or 0.1% TFA in water.[1]

Concentration: Prepare at 10–20 mg/mL.

Aliquot: Dispense into single-use vials to avoid freeze-thaw cycles.

Storage: Freeze at -20°C or -80°C immediately.

B. Analytical Monitoring (HPLC)
Routine purity checks should separate the linear dipeptide from the DKP byproduct.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
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Mobile Phase A: Water + 0.1% TFA.[1]

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

Gradient: 5% B to 40% B over 20 minutes.

Note: The DKP form (cyclo-Pro-Phe) is more hydrophobic than the linear salt (H-Pro-Phe-

NH2) and will typically elute later on a C18 column due to the loss of the charged termini.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Pro-Phe-NH2 HCl]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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